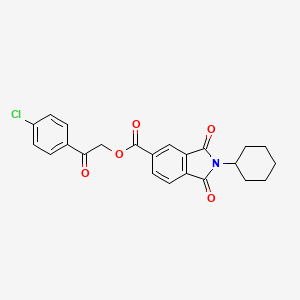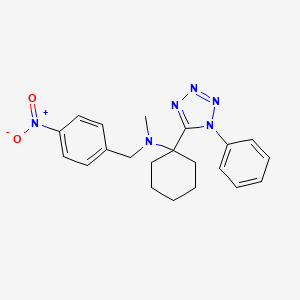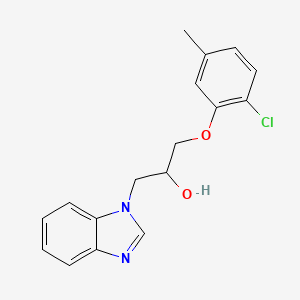
2-(4-chlorophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate is a synthetic compound that belongs to the family of isoindolinecarboxylates. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. The compound has been extensively studied for its potential use in cancer treatment and other diseases.
Mechanism of Action
The compound works by inhibiting the enzyme 2-(4-chlorophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate, which is involved in DNA repair. When 2-(4-chlorophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate is inhibited, cancer cells are unable to repair DNA damage, leading to cell death. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in lab experiments. It is a potent inhibitor of 2-(4-chlorophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate and has been extensively studied for its potential use in cancer treatment. However, the compound also has limitations. It is a synthetic compound and may not be readily available for use in lab experiments. It may also have limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate. One direction is to study the compound's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the compound's potential use in other diseases, such as neurodegenerative diseases. Additionally, research could focus on developing more potent and selective 2-(4-chlorophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate inhibitors.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form 4-chloro-α-cyclohexylbenzeneacetaldehyde. The second step involves the reaction of the intermediate product with phthalic anhydride in the presence of a catalyst to form the final product.
Scientific Research Applications
The compound has been extensively studied for its potential use in cancer treatment. 2-(4-chlorophenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate inhibitors have been shown to be effective in treating several types of cancer, including breast, ovarian, and prostate cancer. The compound has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO5/c24-16-9-6-14(7-10-16)20(26)13-30-23(29)15-8-11-18-19(12-15)22(28)25(21(18)27)17-4-2-1-3-5-17/h6-12,17H,1-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBDITXHNSWBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}-4-chlorobenzoate](/img/structure/B5101029.png)
![4-(3-{[(3-nitrophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5101043.png)

![2-[(2-amino-2-oxoethyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5101057.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)

![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)
![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5101112.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)
